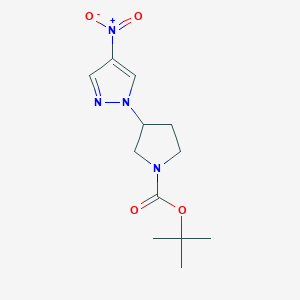

tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

Description

Molecular Structure and Identification

tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate possesses a distinctive molecular structure characterized by the systematic arrangement of multiple functional groups within a bicyclic framework. The compound exhibits a molecular formula of C₁₂H₁₈N₄O₄ and maintains a molecular weight of 282.30 grams per mole. The structural integrity of this compound is defined by several key components that contribute to its overall chemical identity and reactivity profile.

The pyrrolidine ring system forms the central backbone of the molecule, providing a five-membered saturated nitrogen-containing heterocycle that serves as the attachment point for both the tert-butyl carbamate protecting group and the substituted pyrazole moiety. This pyrrolidine core exhibits conformational flexibility that influences the compound's three-dimensional structure and its interactions with other molecules during chemical reactions or biological processes.

The pyrazole ring system attached to the pyrrolidine core represents a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, with a nitro group positioned at the 4-position of the ring. This nitro substitution significantly influences the electronic properties of the pyrazole ring, creating an electron-deficient aromatic system that can participate in various chemical transformations.

| Molecular Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₈N₄O₄ | |

| Molecular Weight | 282.30 g/mol | |

| Chemical Abstracts Service Number | 1056024-38-4 | |

| Simplified Molecular Input Line Entry System | O=C(N1CC(N2N=CC(N+=O)=C2)CC1)OC(C)(C)C | |

| Typical Purity | >97% |

The tert-butyl carbamate group attached to the nitrogen atom of the pyrrolidine ring serves as a protecting group commonly employed in organic synthesis. This bulky ester group provides steric protection to the nitrogen atom while maintaining the compound's stability under various reaction conditions. The carbamate functionality can be selectively removed under acidic conditions, allowing for controlled deprotection when required for further synthetic transformations.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic compounds containing multiple functional groups. The compound's name systematically describes each structural component, beginning with the tert-butyl ester group, followed by the position and nature of the pyrazole substitution on the pyrrolidine ring, and concluding with the carboxylate functional group.

Within the broader classification system of organic chemistry, this compound belongs to several overlapping categories that reflect its diverse structural features. As a carbamate derivative, it falls under the classification of carbonic acid esters, which are characterized by the presence of the -NHCOO- functional group. The pyrrolidine component places it within the category of saturated nitrogen heterocycles, specifically five-membered ring systems that exhibit significant biological and pharmaceutical relevance.

The pyrazole moiety classifies the compound within the broader family of azole compounds, which are five-membered aromatic heterocycles containing nitrogen atoms. Pyrazole derivatives have gained considerable attention in medicinal chemistry due to their diverse biological activities and their ability to serve as pharmacophores in drug development programs. The nitro substitution on the pyrazole ring further categorizes this compound as a nitroaromatic derivative, which influences its electronic properties and reactivity patterns.

From a functional group perspective, the compound represents a complex molecule containing multiple reactive sites including the nitro group, the pyrazole nitrogen atoms, the pyrrolidine nitrogen, and the carbamate carbonyl. This multiplicity of functional groups provides numerous opportunities for chemical modification and derivatization, making it a versatile intermediate in synthetic organic chemistry.

Historical Context and Development

The development of this compound emerged from the broader historical context of pyrazole chemistry and heterocyclic compound research. Pyrazole derivatives have been subjects of intensive research since the early development of heterocyclic chemistry in the late nineteenth and early twentieth centuries. The systematic study of pyrazole compounds gained momentum as researchers recognized their potential applications in pharmaceutical development and their occurrence in various natural products.

The specific structural motif combining pyrrolidine and pyrazole ring systems represents a more recent development in heterocyclic chemistry, reflecting advances in synthetic methodology that enable the efficient construction of complex molecular architectures. The incorporation of the tert-butyl carbamate protecting group demonstrates the evolution of protective group chemistry, which became increasingly sophisticated throughout the latter half of the twentieth century as synthetic chemists developed more selective and reliable methods for functional group protection and deprotection.

Research into nitro-substituted pyrazole derivatives has been driven by their demonstrated biological activities and their utility as synthetic intermediates. The nitro group serves both as an electron-withdrawing substituent that modulates the electronic properties of the pyrazole ring and as a functional handle that can be chemically transformed into other substituents such as amino groups through reduction reactions.

The development of efficient synthetic routes to compounds like this compound has been facilitated by advances in modern organic synthesis, including improved catalytic methods, better understanding of reaction mechanisms, and the availability of sophisticated analytical techniques for structure confirmation and purity assessment. These technological advances have enabled the preparation of complex heterocyclic compounds with high purity and yield, making them accessible for research applications.

Significance in Organic Chemistry Research

This compound holds significant importance in organic chemistry research due to its unique structural features and versatile reactivity profile. The compound serves as a valuable synthetic intermediate that enables the construction of more complex molecular architectures through various chemical transformations. Its significance extends across multiple areas of organic chemistry research, including heterocyclic synthesis, medicinal chemistry, and chemical biology.

The compound's utility as a building block stems from the presence of multiple reactive functional groups that can be selectively modified under appropriate reaction conditions. The nitro group on the pyrazole ring can undergo reduction to generate amino derivatives, which can then participate in further chemical transformations such as acylation, alkylation, or cyclization reactions. This functional group manipulation capability makes the compound valuable for structure-activity relationship studies and lead compound optimization in medicinal chemistry research.

In the context of heterocyclic chemistry research, this compound represents an important example of how different heterocyclic ring systems can be combined to create novel molecular frameworks. The pyrrolidine-pyrazole hybrid structure provides insights into the design principles for creating compounds with enhanced biological activity or improved pharmacological properties compared to simpler heterocyclic systems.

The compound's significance in chemical biology research relates to its potential as a molecular probe for studying biological systems. The combination of the pyrrolidine and pyrazole ring systems creates a molecular scaffold that can interact with biological targets through multiple binding modes, including hydrogen bonding, hydrophobic interactions, and electronic interactions facilitated by the aromatic pyrazole ring.

| Research Application Area | Significance | Key Features |

|---|---|---|

| Synthetic Intermediate | High versatility for chemical transformations | Multiple reactive functional groups |

| Medicinal Chemistry | Potential pharmacophore development | Hybrid heterocyclic structure |

| Chemical Biology | Molecular probe applications | Multiple binding interaction modes |

| Structure-Activity Studies | Lead compound optimization | Modular structure for systematic modification |

The modular nature of the compound's structure makes it particularly valuable for systematic structure-activity relationship investigations. Researchers can selectively modify individual components of the molecule, such as the pyrazole substitution pattern, the pyrrolidine stereochemistry, or the protecting group identity, while maintaining the overall structural framework. This approach enables the systematic exploration of how structural changes influence biological activity or chemical reactivity.

Properties

IUPAC Name |

tert-butyl 3-(4-nitropyrazol-1-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O4/c1-12(2,3)20-11(17)14-5-4-9(7-14)15-8-10(6-13-15)16(18)19/h6,8-9H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHFLIFNGPQXEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrrolidine Core with tert-Butyl Ester

- The pyrrolidine ring is typically synthesized or procured as a precursor, often as tert-butyl pyrrolidine-1-carboxylate, which contains the tert-butyl ester protecting group on the nitrogen.

- This intermediate is prepared by esterification of pyrrolidine-1-carboxylic acid with tert-butanol under acidic conditions or by direct carbamate formation using tert-butyl chloroformate.

- The tert-butyl group serves as a protecting group, stable under many reaction conditions and removable under acidic conditions if needed.

Preparation of the 4-Nitro-1H-pyrazole Moiety

- The pyrazole ring is synthesized via condensation of hydrazine derivatives with 1,3-dicarbonyl compounds.

- The nitration of pyrazole to introduce the nitro group at the 4-position is achieved using classical nitration reagents such as nitric acid or mixed acid systems under controlled temperature to avoid over-nitration or ring degradation.

- Alternatively, selective nitration can be performed on pre-formed pyrazole derivatives.

Coupling of Pyrazole to Pyrrolidine

- The coupling involves nucleophilic substitution or transition metal-catalyzed cross-coupling reactions.

- One common method is to use a halogenated pyrazole (e.g., 4-nitro-1H-pyrazol-1-yl chloride or bromide) which reacts with the pyrrolidine nitrogen under basic conditions to form the N-pyrazolyl pyrrolidine derivative.

- Coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or other carbodiimides can facilitate amide bond formation if the coupling involves carboxylate functionalities.

- Reaction solvents typically include polar aprotic solvents like DMF or DMSO, and bases such as triethylamine or sodium hydride are used to deprotonate the pyrrolidine nitrogen.

Industrial Production Considerations

- Industrial synthesis optimizes these steps for scale-up using batch or continuous flow reactors to improve yield and reproducibility.

- Purification techniques include crystallization, column chromatography, and distillation to isolate the pure compound.

- Process parameters such as temperature, solvent choice, and reagent stoichiometry are optimized to minimize side reactions, especially during nitration and coupling steps.

Data Table: Summary of Preparation Steps and Conditions

| Step | Starting Material/Intermediate | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Pyrrolidine ester formation | Pyrrolidine-1-carboxylic acid | tert-Butanol, acid catalyst or tert-butyl chloroformate, base | Forms tert-butyl pyrrolidine-1-carboxylate |

| 2. Pyrazole ring synthesis | Hydrazine + 1,3-dicarbonyl compound | Acidic or neutral conditions, reflux | Forms 1H-pyrazole core |

| 3. Nitration of pyrazole | 1H-pyrazole derivative | HNO3 or mixed acid, low temperature | Introduces nitro group at 4-position |

| 4. Coupling reaction | tert-Butyl pyrrolidine-1-carboxylate + 4-nitro-pyrazole halide | Base (e.g., triethylamine), polar aprotic solvent, room temp to reflux | Forms tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate |

Research Findings and Optimization

- Studies indicate that nitration of pyrazole derivatives requires careful temperature control (0–5 °C) to prevent ring decomposition and over-nitration.

- The coupling efficiency improves significantly when using halogenated pyrazole intermediates and strong bases to deprotonate the pyrrolidine nitrogen.

- Continuous flow nitration reactors have shown enhanced safety and reproducibility for the nitration step.

- Purity and yield are influenced by solvent choice; DMF and DMSO provide good solubility and reaction rates for coupling.

- Protecting groups such as tert-butyl esters are stable under nitration but can be cleaved post-synthesis if necessary.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The pyrrolidine ring can undergo substitution reactions with different reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are often used.

Substitution: Various nucleophiles and electrophiles can be used to substitute the pyrrolidine ring.

Major Products Formed:

Amines: Reduction of the nitro group yields amines.

Substituted Pyrrolidines: Substitution reactions can produce a variety of substituted pyrrolidines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit promising anticancer properties. The incorporation of the nitro group in tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate enhances its biological activity against various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole showed selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a potential for targeted cancer therapies .

2. Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been documented, with specific focus on their ability to inhibit key inflammatory pathways. This compound has been shown to reduce pro-inflammatory cytokines in vitro, indicating its potential as a therapeutic agent for inflammatory diseases .

3. Neuroprotective Effects

Recent studies have explored the neuroprotective properties of pyrazole derivatives in models of neurodegenerative diseases. The compound has demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in conditions like Alzheimer's disease .

Material Science Applications

1. Polymer Chemistry

this compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the performance characteristics of materials used in high-temperature applications .

2. Coordination Chemistry

This compound can act as a ligand in coordination complexes, facilitating the development of new materials for catalysis and sensing applications. The unique electronic properties imparted by the nitro group allow for increased reactivity and selectivity in catalytic processes, making it a valuable component in synthetic chemistry .

Case Studies

Mechanism of Action

The mechanism by which tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate with structurally related compounds, highlighting key differences in functional groups, molecular properties, and applications:

Key Research Findings

Nitro vs. Amino Substitution The nitro group in the parent compound (1056024-38-4) is electron-withdrawing, stabilizing the pyrazole ring but requiring reduction for further derivatization. In contrast, the amino analogue (1029413-53-3) is nucleophilic and readily participates in amide bond formation or click chemistry, enabling rapid diversification .

However, reduced similarity (0.77 vs. 0.92 for the amino analogue) limits direct applicability .

Triazole vs. Pyrazole Derivatives

- Triazole-containing analogues (e.g., 2059993-08-5) exhibit stronger hydrogen-bonding capabilities due to the triazole’s nitrogen-rich structure, enhancing interactions with biological targets like enzymes or DNA . Pyrazole derivatives, however, are more rigid and metabolically stable .

Halogenated Analogues The iodo-substituted compound (1637325-25-7) serves as a precursor for metal-catalyzed cross-coupling reactions, a feature absent in the nitro- or amino-substituted variants. This property is critical for synthesizing radiolabeled probes or complex heterocycles .

Biological Activity

Tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate (CAS No. 1056024-38-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 282.30 g/mol

- Structural Features : The compound contains a pyrrolidine ring, a tert-butyl group, and a nitro-substituted pyrazole moiety, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly concerning its anticancer properties and mechanisms of action.

Anticancer Activity

Recent studies have focused on the compound's cytotoxic effects against different cancer cell lines. For instance:

| Cell Line | IC Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis via caspase activation |

| U-937 (Monocytic Leukemia) | 1.54 | Cell cycle arrest at G1 phase |

| HCT-116 (Colon Cancer) | 2.41 | Inhibition of proliferation |

These findings suggest that the compound exhibits significant cytotoxicity, particularly against breast and colon cancer cell lines, indicating its potential as an anticancer agent.

The mechanisms through which this compound exerts its effects include:

- Apoptosis Induction : Flow cytometry assays revealed that the compound triggers apoptosis in cancer cells, which is associated with increased activity of caspase enzymes .

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest, particularly at the G1 phase, preventing cancer cells from proliferating .

Case Studies

A notable study investigated the compound's effects on human leukemia cell lines. The results indicated that it possesses a lower IC compared to standard chemotherapeutics like doxorubicin, suggesting enhanced efficacy in targeting these cells .

Another study highlighted the structural importance of the nitro group in enhancing biological activity. Compounds lacking this functional group exhibited significantly reduced potency against cancer cell lines .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate?

The compound is typically synthesized via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling . For example:

- Nucleophilic substitution : Reacting tert-butyl 3-aminopyrrolidine-1-carboxylate with 4-nitro-1H-pyrazole-1-carbonyl chloride using NaH in THF (0°C to RT, 12 hours) yields the product .

- Cross-coupling : Suzuki-Miyaura coupling with Pd(PPh₃)₄ and Cs₂CO₃ in dioxane (80°C, N₂ atmosphere) achieves higher regioselectivity . Key parameters : Moisture exclusion, stoichiometric control, and reaction time optimization (12–24 hours) yield 60–75% .

Table 1: Representative Synthetic Conditions

| Reaction Type | Reagents/Catalysts | Conditions | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | NaH, THF | 0°C to RT, 12 h | 65 |

| Cross-Coupling | Pd(PPh₃)₄, Cs₂CO₃, dioxane | 80°C, N₂ atmosphere, 18 h | 72 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR (¹H/¹³C) : Assign pyrrolidine protons (δ 1.4–1.5 ppm for tert-butyl) and nitro-pyrazole aromatic signals (δ 7.5–8.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping peaks .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 309.15 for C₁₃H₂₀N₄O₄) .

- X-ray Crystallography : SHELXL refines crystal structures, resolving bond angles and torsional strain in the pyrrolidine ring .

Advanced Questions

Q. How can researchers resolve contradictions in spectroscopic data across studies?

Discrepancies may arise from solvent effects, tautomerism, or impurities. Methodological solutions include:

- Standardizing NMR conditions (e.g., DMSO-d₆ at 25°C).

- Validating purity via HPLC-MS to exclude impurities .

- Cross-referencing with X-ray data (SHELXL-refined) for geometric confirmation .

Q. What strategies optimize enantiomeric excess in chiral derivatives?

- Asymmetric Catalysis : Use chiral Ru or Pd complexes in hydrogenation or cross-coupling .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stereocontrol.

- Analytical Validation : Chiral HPLC or NMR with shift reagents (e.g., Eu(hfc)₃) quantifies enantiomeric ratios .

Q. How does the nitro group influence reactivity in further functionalization?

- Electron-Withdrawing Effects : Activates the pyrazole ring for nucleophilic substitution but deactivates electrophilic reactions.

- Reduction Pathways : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling peptide coupling or Schiff base formation .

- Cross-Coupling : Nitro groups stabilize intermediates in Ullmann or Buchwald-Hartwig aminations .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on reaction yields?

- Parameter Optimization : Vary temperature (e.g., 60°C vs. 80°C) and solvent (THF vs. dioxane) to identify optimal conditions .

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., de-tert-butylated intermediates) .

- Catalyst Screening : Compare Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligand libraries for improved efficiency .

Crystallography and Structural Refinement

Q. What are best practices for refining the crystal structure of this compound?

- Data Collection : High-resolution (<1.0 Å) X-ray data reduces positional uncertainty .

- SHELXL Workflow : Use anisotropic displacement parameters for non-H atoms and constrain tert-butyl groups via DFIX commands .

- Validation Tools : Check CIF files with PLATON for missed symmetry or solvent molecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.